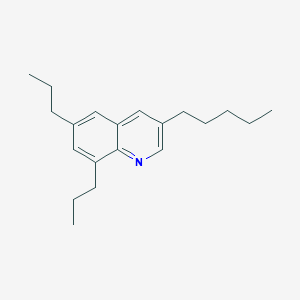

3-Pentyl-6,8-dipropylquinoline

Description

3-Pentyl-6,8-dipropylquinoline is a substituted quinoline derivative characterized by alkyl chains at the 3-, 6-, and 8-positions of the quinoline core. The pentyl (C₅H₁₁) group at position 3 and propyl (C₃H₇) groups at positions 6 and 8 confer distinct physicochemical properties, including enhanced lipophilicity compared to aryl-substituted analogs. This compound is synthesized via cross-coupling reactions, such as the Suzuki-Miyaura method, which is widely used for functionalizing quinoline scaffolds .

Key properties inferred from alkyl-substituted quinolines:

- Solubility: Alkyl chains likely improve solubility in non-polar solvents compared to aryl-substituted counterparts.

- Stability: Increased steric bulk may enhance thermal stability but complicate crystallization.

- Applications: Potential use in catalysis, materials science, or pharmaceuticals due to tunable electronic properties.

Properties

CAS No. |

10372-06-2 |

|---|---|

Molecular Formula |

C20H29N |

Molecular Weight |

283.5 g/mol |

IUPAC Name |

3-pentyl-6,8-dipropylquinoline |

InChI |

InChI=1S/C20H29N/c1-4-7-8-11-17-14-19-13-16(9-5-2)12-18(10-6-3)20(19)21-15-17/h12-15H,4-11H2,1-3H3 |

InChI Key |

YUDSXPIIZDWTJR-UHFFFAOYSA-N |

SMILES |

CCCCCC1=CN=C2C(=C1)C=C(C=C2CCC)CCC |

Canonical SMILES |

CCCCCC1=CN=C2C(=C1)C=C(C=C2CCC)CCC |

Synonyms |

6,8-Dipropyl-3-pentylquinoline |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: Aryl groups (e.g., phenyl) in 6,8-diphenylquinoline reduce solubility due to π-π stacking and rigidity, whereas alkyl chains in 3-Pentyl-6,8-dipropylquinoline likely enhance solubility in non-polar media.

- Synthesis: Both compounds rely on Suzuki-Miyaura cross-coupling, but yields for alkyl-substituted quinolines may vary due to steric hindrance during coupling steps.

Spectroscopic and Analytical Data

- 6,8-Diphenylquinoline: Characterized by ¹H-NMR (δ 7.5–8.5 ppm for aromatic protons) and IR (C=C stretching ~1600 cm⁻¹). Poor solubility necessitated thin-film IR analysis .

- This compound: Expected to show alkyl proton signals (δ 0.5–2.5 ppm) in ¹H-NMR and C-H bending modes in IR. Improved solubility may allow full ¹³C-NMR profiling, unlike its phenyl analog.

Functional Differences

- Applications: The phenyl analog’s poor solubility limits its utility in solution-phase reactions, whereas the alkylated variant may perform better in homogeneous catalysis or as a ligand in organometallic systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.